2-Methoxy-4-(methoxymethyl)aniline
Overview
Description
2-Methoxy-4-(methoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where the amino group is substituted with methoxy and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methoxymethyl)aniline typically involves the following steps:
Nitration of Anisole: Anisole is nitrated to form 4-nitroanisole.
Reduction: The nitro group in 4-nitroanisole is reduced to form 4-methoxyaniline.
Methoxymethylation: 4-methoxyaniline undergoes methoxymethylation using formaldehyde and methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by methoxymethylation under controlled conditions to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) in methanol
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
2-Methoxy-4-(methoxymethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methoxymethyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxy-2-methylaniline: Similar in structure but lacks the methoxymethyl group.
2-Methoxy-5-methylaniline: Similar but with different substitution pattern on the aromatic ring.
4-Methoxy-2-nitroaniline: Contains a nitro group instead of an amino group.
Uniqueness: 2-Methoxy-4-(methoxymethyl)aniline is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-methoxy-4-(methoxymethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-6-7-3-4-8(10)9(5-7)12-2/h3-5H,6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMORTPTYCYSQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621954 | |
Record name | 2-Methoxy-4-(methoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457099-52-4 | |
Record name | 2-Methoxy-4-(methoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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